4-苯氧基丁酸乙酯

描述

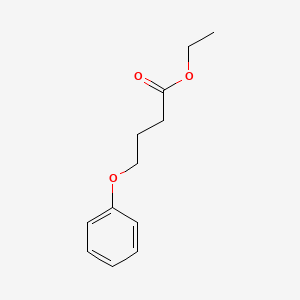

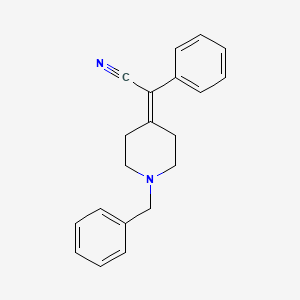

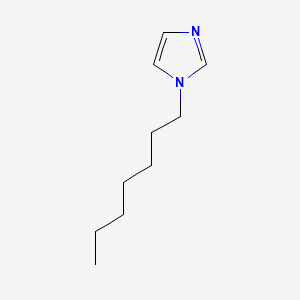

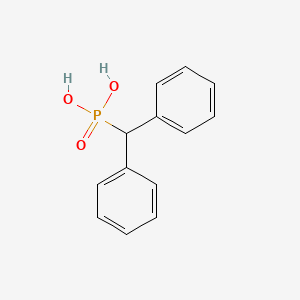

Ethyl 4-phenoxybutanoate is a chemical compound . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ether .

Synthesis Analysis

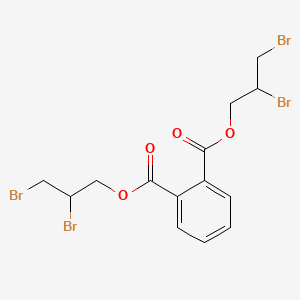

The synthesis of Ethyl 4-phenoxybutanoate involves several steps. In one study, ethyl 4-bromobutyrate was added to a solution of 4-hydroxybenzaldehyde and K2CO3 in N,N-dimethylformamide (DMF) under an inert atmosphere . Another study discussed the synthesis of a related compound, ethyl ®-2-hydroxy-4-phenylbutanoate, using a biocatalyst that efficiently reduces ethyl 2-oxo-4-phenylbutanoate with high R-enantioselectivity .Molecular Structure Analysis

The molecular formula of Ethyl 4-phenoxybutanoate is C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da . The structure includes an ester functional group (aliphatic) and an ether functional group (aromatic) .Physical And Chemical Properties Analysis

Ethyl 4-phenoxybutanoate has a molecular weight of 208.257 g/mol . It contains 31 bonds, including 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ether .科学研究应用

Ethyl 4-phenoxybutanoate: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Anti-Hypertension Drugs: Ethyl 4-phenoxybutanoate serves as a precursor in the synthesis of Ethyl ®-2-Hydroxy-4-phenylbutanoate [®-EHPB], which is a valuable intermediate for creating various anti-hypertension drugs. This process involves microbial reduction and can be carried out in an interface bioreactor, showcasing the compound’s role in pharmaceutical manufacturing .

Biocatalytic Asymmetric Reduction: The compound is used in biocatalytic processes, specifically in the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE. This reaction is facilitated by carbonyl reductases and is noted for its high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental friendliness .

Flavor Chemical in Food Industries: Although not directly related to Ethyl 4-phenoxybutanoate, its structural analog, Ethyl butanoate, is recognized for its application as a flavor chemical in the food industry. It’s naturally present in many fermented foods and is valued for its contribution to flavor profiles .

安全和危害

Ethyl 4-phenoxybutanoate should be handled with care. Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed . It is also recommended to store the compound in a well-ventilated place and keep the container tightly closed .

作用机制

Target of Action

Ethyl 4-phenoxybutanoate, also known as ethyl 4-phenoxybutyrate , is a chemical compound that has been studied for its potential role in the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and heart failure. They work by inhibiting the action of ACE, which is involved in the renin-angiotensin system that regulates blood pressure .

Mode of Action

It is known that the compound is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (opbe) to ®-2-hydroxy-4-phenylbutanoate [®-hpbe] with carbonyl reductases . This process is characterized by high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Biochemical Pathways

The biochemical pathway of Ethyl 4-phenoxybutanoate involves the reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate [®-HPBE] with carbonyl reductases . This process is part of the larger pathway for the production of ACE inhibitors, which are used to prevent the formation of angiotensin II and lower blood pressure .

Result of Action

The result of the action of Ethyl 4-phenoxybutanoate is the production of ®-2-hydroxy-4-phenylbutanoate [®-HPBE], a key precursor for the synthesis of various anti-hypertension drugs . The overall yield, chemical purity, and enantiomeric excess of ®-HPBE were reported to be 58%, 99.1%, and 90%, respectively .

Action Environment

The action of Ethyl 4-phenoxybutanoate is influenced by various environmental factors. For instance, the biocatalytic asymmetric reduction of OPBE to ®-HPBE with carbonyl reductases is performed under mild reaction conditions . Moreover, the process is environmentally benign, highlighting the potential of this compound for green chemistry applications .

属性

IUPAC Name |

ethyl 4-phenoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVIVXBQBFMYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278654 | |

| Record name | Ethyl 4-phenoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2364-59-2 | |

| Record name | 2364-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-phenoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1330047.png)